molecular formula C5H13CaClNO4P B1346022 Calcium phosphorylcholine chloride CAS No. 4826-71-5

Calcium phosphorylcholine chloride

Cat. No.: B1346022
CAS No.: 4826-71-5
M. Wt: 257.66 g/mol
InChI Key: ICVPTJCCKTXCDT-UHFFFAOYSA-L
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Description

Calcium phosphorylcholine chloride is a chemical compound with the molecular formula C5H13CaClNO4P. It is known for its role in various biochemical processes and is an important intermediate in the synthesis of bioactive phospholipids. This compound is often used in research and industrial applications due to its unique properties and functions.

Scientific Research Applications

Soil and Environmental Applications

  • Soil Cementation : The injection of calcium chloride solution, closely related to calcium phosphorylcholine chloride in its ionic composition, during electroosmosis strengthens soft clay by filling voids with crystalline products in an alkaline environment, thereby increasing clay strength. This process involves the formation of calcium silicate and/or aluminum hydrate over time, indicating its application in environmental engineering and soil stabilization (Ou, Chien, Yang, & Chen, 2015).

Health and Medicine

  • C-Reactive Protein (CRP) Binding : Phosphorylcholine, a component of this compound, is a classical ligand for C-reactive protein (CRP), an important protein for acute phase responses. Research has demonstrated the calcium-independent differential binding of CRP to various molecular variants, suggesting its role in immunomodulation and potential applications in combating infections and foreign materials (Das, Mandal, & Mandal, 2004).

Agriculture and Food Science

  • Postharvest Quality Improvement : The application of calcium chloride in precooling and postharvest treatments on produce such as tomatoes and carrots has shown to maintain quality during storage. It reduces weight loss, chilling injury, and the loss of vitamin C and beta-carotene, indicating its utility in extending the shelf life of fresh produce (Chepngeno, Owino, Kinyuru, & Nenguwo, 2016).

Material Science

  • Hydrogel Applications : Mono- and divalent ion releases from zwitterionic phosphorylcholine containing hydrogels have been studied, showing the influence of polymer swelling, ion valence, and temperature on release mechanisms. This research is relevant for biomedical applications, where controlled ion release is crucial (Wilson, Blenner, & Guiseppi-Elie, 2014).

Energy Storage

  • Thermal Energy Storage : The thermal cycling of calcium chloride hexahydrate, with an emphasis on mitigating supercooling and enhancing long-term thermal stability, highlights its potential as a phase change material for latent heat thermal energy storage, particularly in cooling applications (Kumar & Banerjee, 2019).

Mechanism of Action

Target of Action

Calcium Phosphorylcholine Chloride, also known as Phosphorylcholine, is a small zwitterionic amino alcohol . It primarily targets the choline group, which plays a crucial role in various metabolic pathways .

Mode of Action

Phosphorylcholine interacts with its targets by bonding a negatively charged phosphate to a positively charged choline group . This interaction results in changes in the glycine, serine, and threonine metabolism pathways .

Biochemical Pathways

Phosphorylcholine is a precursor metabolite of choline in the glycine, serine, and threonine metabolism pathways . It also acts as an intermediate between choline and cytidine-diphosphate choline in the glycerophospholipid metabolism pathway . The affected pathways and their downstream effects play a significant role in various physiological processes.

Pharmacokinetics

The pharmacokinetics of this compound is yet to be fully understood. A study on the pharmacokinetics of different calcium salts suggests that the absorption of calcium can significantly differ among various calcium salts . The absolute bioavailability of calcium from this compound is expected to be influenced by its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, impacting its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in various metabolic pathways. As a precursor metabolite of choline, it contributes to the synthesis of essential biomolecules. Moreover, its role as an intermediate in the glycerophospholipid metabolism pathway influences the production of glycerophospholipids, which are crucial components of cell membranes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water at 20℃ is 203.458g/L , suggesting that its action can be influenced by the hydration status of the body

Safety and Hazards

When handling Calcium Phosphorylcholine Chloride, it is advised to avoid breathing dust, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Calcium Phosphorylcholine Chloride is an important component in the field of organic synthesis and has potential applications in various fields. For instance, it can be used as a synthetic intermediate containing Phosphorylcholine for medical materials, showing larger research and using value .

Biochemical Analysis

Biochemical Properties

Calcium phosphorylcholine chloride plays a significant role in biochemical reactions, particularly in the hydrolysis of phosphomonoesters . It interacts with enzymes such as phosphatases, which catalyze the removal of phosphate groups from molecules. The compound also interacts with proteins and other biomolecules involved in cellular signaling pathways. These interactions are crucial for maintaining cellular homeostasis and regulating various biochemical processes.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound can alter the concentration of intracellular calcium ions, which act as secondary messengers in many signaling pathways. This modulation can lead to changes in gene expression and metabolic activities, impacting cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to calcium-binding proteins, influencing their activity and function . It can also inhibit or activate enzymes involved in metabolic pathways, leading to changes in gene expression. These interactions at the molecular level are essential for the compound’s effects on cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can maintain its activity for extended periods, but its effects may diminish over time due to degradation. Long-term exposure to the compound can lead to changes in cellular function, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can have beneficial effects on cellular function and metabolism . At higher doses, it may exhibit toxic or adverse effects, including disruptions in calcium homeostasis and cellular signaling. Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to phospholipid metabolism . It interacts with enzymes such as phosphatases and kinases, which regulate the phosphorylation and dephosphorylation of molecules. These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound can be transported across cell membranes by calcium transporters and distributed to different cellular compartments. Its localization and accumulation within cells can affect its activity and function, influencing cellular processes and signaling pathways.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and organelles . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. The compound’s activity and function can vary depending on its localization, affecting cellular processes such as signaling, metabolism, and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of calcium phosphorylcholine chloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The process involves:

  • **Reacting choline chloride with poly

Properties

IUPAC Name

calcium;2-(trimethylazaniumyl)ethyl phosphate;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO4P.Ca.ClH/c1-6(2,3)4-5-10-11(7,8)9;;/h4-5H2,1-3H3,(H-,7,8,9);;1H/q;+2;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVPTJCCKTXCDT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])[O-].[Cl-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13CaClNO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601335812
Record name Calcium phosphorylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601335812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4826-71-5, 15557-11-6
Record name Phosphorylcholine calcium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004826715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorylcholine calcium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015557116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium phosphorylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601335812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethyl[2-(phosphonooxy)ethyl]ammonium chloride, calcium salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.093
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Choline chloride O-(calcium phosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.994
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CALCIUM PHOSPHORYLCHOLINE CHLORIDE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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